molecular formula C22H18O4 B3204519 methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate CAS No. 10374-81-9

methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate

Cat. No.: B3204519
CAS No.: 10374-81-9
M. Wt: 346.4 g/mol
InChI Key: YEFOHRUNCSINQS-UHFFFAOYSA-N
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Description

“[1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid, dimethyl ester” is a chemical compound with the linear formula C22H18O4 . It has a molecular weight of 346.386 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Crystal Structure and Polymorphism

  • A study by Owczarzak et al. (2013) explored the crystal structures of derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid, focusing on the influence of hydrogen bonding on crystal packing. This research is relevant to understanding the structural properties and potential applications of similar compounds, including [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, dimethyl ester (Owczarzak et al., 2013).

Organic Synthesis

  • Gaitzsch et al. (2009) described the synthesis of [1,1′;3′,1′′]Terphenyl-4′,5′-dicarboxylic acid derivatives from 1,3-dienic δ-sultone 4,6-diphenyl-[1,2]oxathiine 2,2-dioxide, showcasing a method that could be applied to the synthesis of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, dimethyl ester derivatives (Gaitzsch et al., 2009).

Metal–Organic Frameworks (MOFs)

  • Dai et al. (2016) conducted a study on Pb(II) metal–organic frameworks using ligands, including 2′,5′-dimethyl-[1,1′:4′,1′′-terphenyl]-4,4′′-dicarboxylic acid. This work demonstrates the potential for using similar terphenyl dicarboxylic acids in constructing MOFs with various applications (Dai et al., 2016).

Dye and Lanthanide Adsorption

  • Gao et al. (2019) explored the use of anionic indium-organic frameworks involving 5',5″″-oxybis([1,1':3',1″-terphenyl]-4,4″-dicarboxylic acid) for dye adsorption and lanthanide adsorption, highlighting the potential for such compounds in environmental and materials science applications (Gao et al., 2019).

Thermotropic Liquid Crystals

  • Cohen et al. (1981) investigated the thermotropic properties of monoesters of biphenyl-4,4'-dicarboxylic acid. Their work provides insights into the physical properties and potential use of similar compounds, including terphenyl-based dicarboxylic acid esters, in liquid crystal technology (Cohen et al., 1981).

Supramolecular Chemistry

  • Hou and Tang (2020) synthesized uranyl carboxylates using rigid terophenyldicarboxylic acid ligands, demonstrating the utility of such ligands in creating intricate molecular structures and exploring their photophysical properties (Hou & Tang, 2020).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-25-21(23)17-10-6-15(7-11-17)19-4-3-5-20(14-19)16-8-12-18(13-9-16)22(24)26-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFOHRUNCSINQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201174701
Record name [1,1′:3′,1′′-Terphenyl]-4,4′′-dicarboxylic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-81-9
Record name [1,1′:3′,1′′-Terphenyl]-4,4′′-dicarboxylic acid, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10374-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′:3′,1′′-Terphenyl]-4,4′′-dicarboxylic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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